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Compound Name: 1-Furfurylpyrrole

Cat. No.: B075762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(furan-2-ylmethyl)-1H-pyrrole, a heteroaromatic compound integrating both furan and pyrrole

moieties, is a molecule of significant interest in medicinal chemistry and materials science. Its

unique structural framework serves as a versatile scaffold for the synthesis of novel

compounds with a wide array of biological activities. This technical guide provides a

comprehensive overview of 1-(furan-2-ylmethyl)-1H-pyrrole, including its chemical properties,

detailed synthetic protocols, and an exploration of its current and potential applications in drug

discovery and development. The document summarizes key quantitative data and presents

experimental workflows to facilitate further research and application.

Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for 1-Furfurylpyrrole is

1-(furan-2-ylmethyl)-1H-pyrrole.[1] This compound is characterized by a pyrrole ring N-

substituted with a furfuryl group.
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Property Value Reference

IUPAC Name 1-(furan-2-ylmethyl)-1H-pyrrole [1]

Synonyms
1-Furfurylpyrrole, N-

Furfurylpyrrole

CAS Number 1438-94-4 [2]

Molecular Formula C₉H₉NO [1]

Molecular Weight 147.18 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 76-78 °C at 1 mmHg

Density 1.081 g/mL at 25 °C

Refractive Index 1.531

Synthesis of 1-(furan-2-ylmethyl)-1H-pyrrole
The most common and efficient method for the synthesis of N-substituted pyrroles, including 1-

(furan-2-ylmethyl)-1H-pyrrole, is the Paal-Knorr synthesis. This reaction involves the

condensation of a 1,4-dicarbonyl compound with a primary amine.

Paal-Knorr Synthesis: General Principle
The Paal-Knorr synthesis is a robust and versatile method for constructing the pyrrole ring.[3]

[4] It proceeds by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia,

typically in the presence of an acid catalyst.[3][4] The reaction is valued for its operational

simplicity and the ready availability of starting materials.[3]

Experimental Protocol: Synthesis of 1-(furan-2-
ylmethyl)-1H-pyrrole
This protocol is a representative example based on the principles of the Paal-Knorr synthesis

for N-substituted pyrroles.

Materials:
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2,5-Hexanedione

Furfurylamine (furan-2-ylmethanamine)

Glacial Acetic Acid (as catalyst)

Ethanol (as solvent)

Round-bottom flask

Reflux condenser

Heating mantle

Standard work-up and purification equipment (separatory funnel, rotary evaporator,

chromatography column)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-

hexanedione (1 equivalent) in ethanol.

Addition of Amine: To the stirred solution, add furfurylamine (1 equivalent).

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature. Remove the

ethanol under reduced pressure using a rotary evaporator.

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash

with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid,

followed by washing with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude 1-(furan-2-ylmethyl)-1H-pyrrole by column chromatography on

silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Synthesis Workflow Diagram
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Caption: Experimental workflow for the synthesis of 1-(furan-2-ylmethyl)-1H-pyrrole.

Applications in Drug Discovery and Development
The pyrrole and furan scaffolds are prevalent in a multitude of biologically active compounds,

and their combination in 1-(furan-2-ylmethyl)-1H-pyrrole presents a promising platform for the

development of novel therapeutic agents.[5][6] While specific quantitative data for the parent

compound is limited in publicly available literature, the activities of its derivatives suggest

several potential therapeutic applications.

Antimicrobial Activity
Derivatives of pyrrole and furan have demonstrated significant antibacterial and antifungal

properties.[7][8] For instance, certain pyrrole derivatives have shown potent activity against

both Gram-positive and Gram-negative bacteria, with some compounds exhibiting Minimum

Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[7] The general

mechanism often involves the disruption of microbial cell membranes or the inhibition of

essential enzymes.

Compound Class Organism Activity (MIC/IC50) Reference

Pyrrole derivatives
Staphylococcus

aureus

MIC: 3.12 - 12.5

µg/mL
[7]

Furan derivatives Escherichia coli MIC: 64 µg/mL [6]

Fused heterocyclic

pyrroles
E. coli, S. aureus Potent activity [1]

Anticancer Activity
The pyrrole nucleus is a key component in several anticancer agents.[9] Derivatives of 1-

(furan-2-ylmethyl)-1H-pyrrole could potentially exhibit cytotoxic effects against various cancer

cell lines. Studies on related furan and pyrrole compounds have reported IC50 values in the

micromolar range against cell lines such as HeLa (cervical cancer) and SW620 (colorectal

cancer).[10]
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Compound Class Cell Line Activity (IC50) Reference

Furan derivatives HeLa 0.08 - 8.79 µM [10]

Pyrrole derivatives
Various cancer cell

lines

Potent inhibitory

effects
[11]

Potential Signaling Pathway Interactions
While the specific signaling pathways modulated by 1-(furan-2-ylmethyl)-1H-pyrrole are not yet

elucidated, derivatives of pyrrole have been shown to act as inhibitors of protein kinases, such

as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor

Receptor (VEGFR).[12] Inhibition of these pathways is a key strategy in modern cancer

therapy.
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Caption: Hypothetical signaling pathway inhibition by a 1-(furan-2-ylmethyl)-1H-pyrrole

derivative.

Conclusion and Future Directions
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1-(furan-2-ylmethyl)-1H-pyrrole is a readily accessible and highly versatile chemical entity. Its

synthesis via the Paal-Knorr reaction is straightforward, making it an attractive starting material

for the generation of compound libraries for high-throughput screening. While the biological

activity of the parent compound itself is not extensively documented, the proven therapeutic

potential of the pyrrole and furan scaffolds strongly suggests that derivatives of 1-(furan-2-

ylmethyl)-1H-pyrrole are promising candidates for further investigation in the fields of

antimicrobial and anticancer drug discovery. Future research should focus on the synthesis and

systematic biological evaluation of a diverse range of its derivatives to unlock their full

therapeutic potential and to elucidate their mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 1-(furan-2-ylmethyl)-1H-
pyrrole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075762#iupac-name-for-1-furfurylpyrrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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